Dimethyl(quinolin-8-yl)phosphine oxide
Overview
Description
. The compound is characterized by its unique structure, which includes a quinoline moiety attached to a phosphine oxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(quinolin-8-yl)phosphine oxide typically involves the reaction of quinoline derivatives with phosphine reagents. One common method is the hydrolysis of chlorodimethylphosphine in the presence of quinoline . The reaction conditions often include the use of solvents such as methanol or water, and the process can be catalyzed by various transition metals.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(quinolin-8-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives and phosphine oxides with different functional groups.
Scientific Research Applications
Dimethyl(quinolin-8-yl)phosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which dimethyl(quinolin-8-yl)phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety allows it to participate in various biochemical pathways, while the phosphine oxide group can modulate its reactivity and binding affinity. The compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(1-pyrenyl)phosphine
- Diallylphenylphosphine
- 1,2-bis(dialkylphosphino)benzenes
Uniqueness
Dimethyl(quinolin-8-yl)phosphine oxide is unique due to its combination of a quinoline moiety and a phosphine oxide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and interact with a wide range of molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
8-dimethylphosphorylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNRMYOXKFVQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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